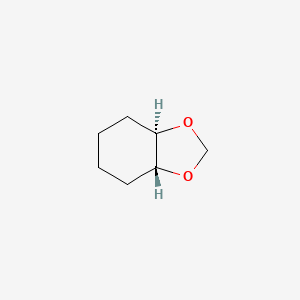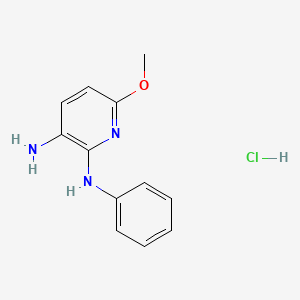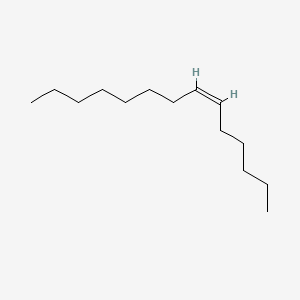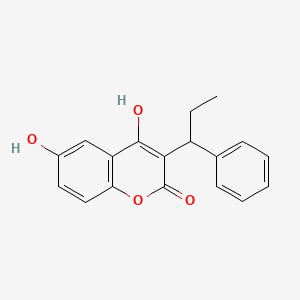
6-Hydroxyphenprocoumon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon, a derivative of 4-hydroxycoumarin. Phenprocoumon is widely used as an anticoagulant drug in many European countries for the prevention and treatment of arterial and venous thromboembolic disorders . The hydroxylation of phenprocoumon results in the formation of several metabolites, including this compound, which plays a significant role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
6-Hydroxyphenprocoumon can be synthesized through the hydroxylation of phenprocoumon. This process involves the use of liver microsomes and specific enzymes such as cytochrome P450 (CYP) 2C9 and CYP3A4 . The reaction conditions typically include the presence of NADPH and oxygen, which facilitate the hydroxylation process . Industrial production methods may involve the use of synthetic standards and high-performance liquid chromatography (HPLC) for the isolation and purification of the compound .
Chemical Reactions Analysis
6-Hydroxyphenprocoumon undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions may convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxyphenprocoumon has several scientific research applications, including:
Mechanism of Action
6-Hydroxyphenprocoumon exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the activation of coagulation factors II, VII, IX, and X . The compound’s molecular targets include VKOR and other enzymes involved in the vitamin K cycle .
Comparison with Similar Compounds
6-Hydroxyphenprocoumon is similar to other hydroxylated metabolites of phenprocoumon, such as 4’-hydroxyphenprocoumon and 7-hydroxyphenprocoumon . it is unique in its specific hydroxylation position, which affects its pharmacokinetic and pharmacodynamic properties . Other similar compounds include warfarin and acenocoumarol, which are also vitamin K antagonists used as anticoagulants . Compared to these compounds, this compound has distinct metabolic pathways and enzyme interactions .
Properties
CAS No. |
55789-05-4 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4,6-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-10-12(19)8-9-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |
InChI Key |
BKRXPRMCBOAGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


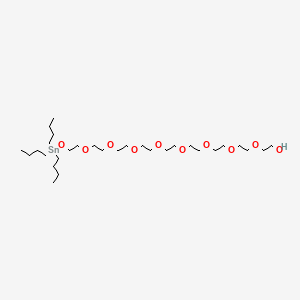
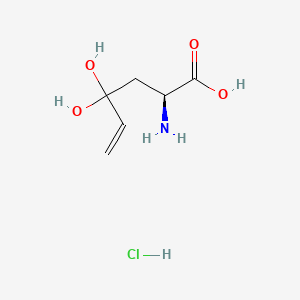

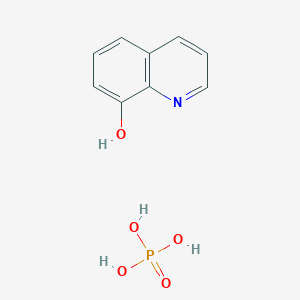
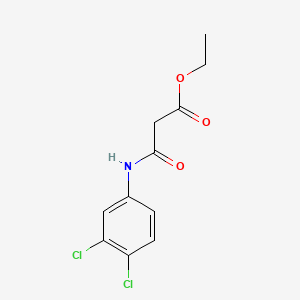
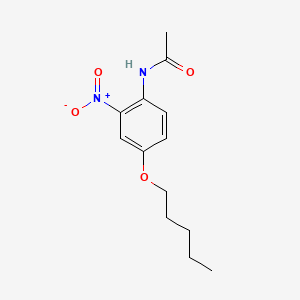

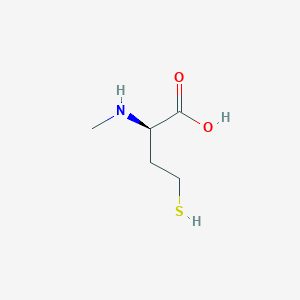
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
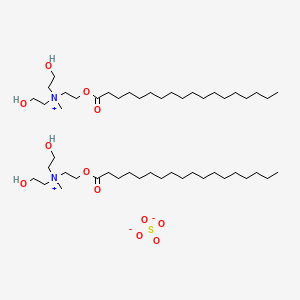
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
